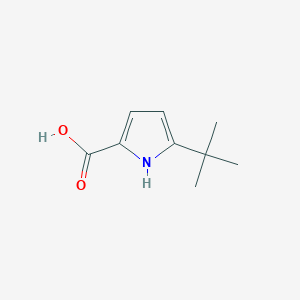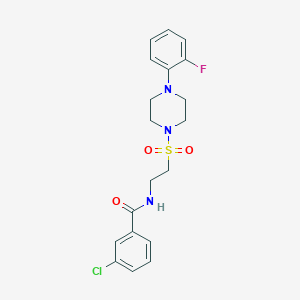
(2-(Tert-butoxymethyl)-5-fluorophenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-(Tert-butoxymethyl)-5-fluorophenyl)boronic acid” is a chemical compound with the molecular formula C11H17BO3. It has an average mass of 208.062 Da and a monoisotopic mass of 208.127075 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 11 carbon atoms, 17 hydrogen atoms, 1 boron atom, and 3 oxygen atoms . Further structural details, such as bond lengths and angles, would require more specific data or computational modeling.Physical And Chemical Properties Analysis
“this compound” has a density of 1.1±0.1 g/cm3, a boiling point of 336.1±44.0 °C at 760 mmHg, and a flash point of 157.0±28.4 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Boronic acids are pivotal in the synthesis and structural analysis of complex organic molecules. For example, terphenylboronic acid derivatives have been synthesized for controlling stereochemistry in organic reactions, demonstrating their utility in recognizing anomers of 2-deoxyribofuranosides (Yamashita et al., 1996). Additionally, the structural control of boron-dipyrrin complexes has been investigated, highlighting the influence of steric hindrance on fluorescence yields and excited-state dynamics, which is essential for the development of new fluorescent materials (Kee et al., 2005).
Fluorescent Sensors and Bioimaging
Boronic acid derivatives have been explored for their potential in creating fluorescent molecular rotors for viscosity sensing, reversible thermochromism, and bioimaging applications. These compounds exhibit unique properties that make them suitable for monitoring biological processes and environments (Ibarra-Rodrı Guez et al., 2017).
Boronic Acid in Organic Synthesis and Material Chemistry
Boronic acids serve as critical intermediates and reagents in organic synthesis. For instance, they are used in the Suzuki-Miyaura coupling reactions, a cornerstone technique for forming carbon-carbon bonds, highlighting their importance in the synthesis of complex organic molecules (Kinzel et al., 2010). Furthermore, the study of structure-reactivity relationships in boronic acid-diol complexation provides insights into the design of materials with dynamic covalent or responsive behavior, useful in sensing and delivery systems (Brooks et al., 2018).
Sensing Applications
Boronic acids are fundamental in developing sensors due to their ability to form reversible covalent bonds with diols, which is exploited in glucose sensors and other diagnostic tools. This property allows for the creation of sensitive and selective sensors for monitoring glucose levels in diabetic patients or detecting other biologically relevant molecules (Mu et al., 2012).
Eigenschaften
IUPAC Name |
[5-fluoro-2-[(2-methylpropan-2-yl)oxymethyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BFO3/c1-11(2,3)16-7-8-4-5-9(13)6-10(8)12(14)15/h4-6,14-15H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQNRNXARAPRIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)COC(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl [4-({2-[(2-bromophenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2704017.png)
![2-(2,4-dichlorophenyl)-7-methyl-4H-thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B2704019.png)
![Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2704021.png)
![6-(4-Chlorophenyl)-2-[1-(2-methylpyrazole-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2704022.png)
![1-(2,5-dimethylphenyl)-4-{[2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrrol-1-yl]acetyl}piperazine](/img/structure/B2704023.png)



![2-(2,4-dichlorophenoxy)-N-(6-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2704030.png)

![2-chloro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2704036.png)
![N-[cyano(2-methylphenyl)methyl]-6-methylpyridine-2-carboxamide](/img/structure/B2704037.png)
